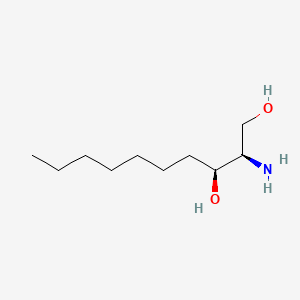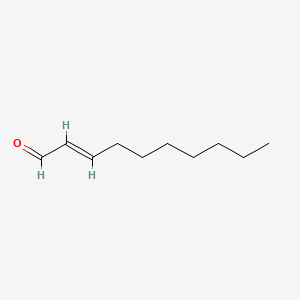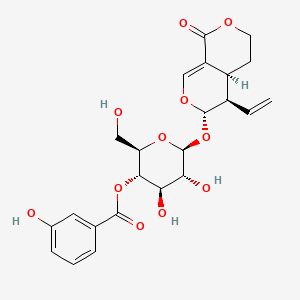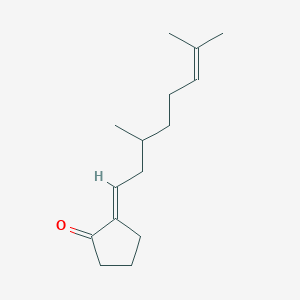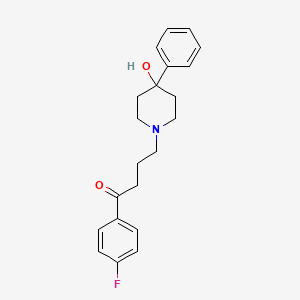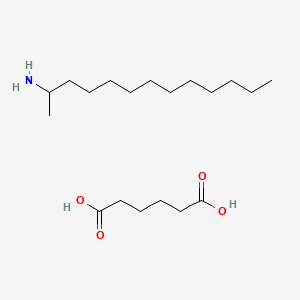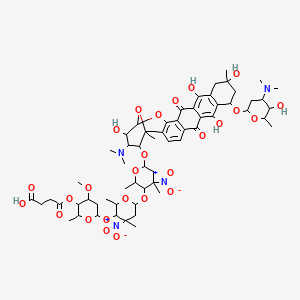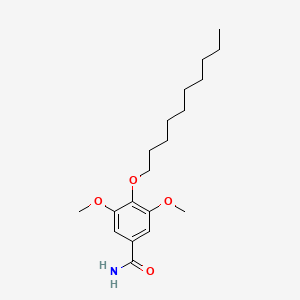
デヒドロコステスラクトン
概要
説明
デヒドロコスタスラクトンは、イヌラ・ヘレニウムやソウセイヤ・ラッパなどの様々な薬用植物から得られる天然のセスキテルペンラクトンです . 抗がん、抗菌、抗炎症などの多様な生物活性で知られています . この化合物は、ラクトン環とα, β-メチレン-γ-ラクトン部分を特徴とするユニークな構造を持ち、これらは生物活性に不可欠です .
2. 製法
合成経路と反応条件: デヒドロコスタスラクトンは様々な方法で合成することができます。 一般的な方法の1つは、マイケル付加反応であり、この化合物を様々な試薬と反応させることで誘導体が合成されます . 別の方法は、不斉全合成であり、これは、不斉反アルドール反応によって得られたエナンチオピュアな形態から調製されたジエニンのまたはエネジンの基質を含む経路を通じて達成することができます .
工業的生産方法: デヒドロコスタスラクトンの工業的生産は、多くの場合、ソウセイヤ・ラッパの根などの天然資源からの抽出を伴います。 このプロセスには、固相抽出と、超高性能液体クロマトグラフィー-四重極-Orbitrap高分解能質量分析法などの高度な技術を用いた精製が含まれます .
科学的研究の応用
Dehydrocostus lactone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its effects on different cell lines, including breast cancer and hepatocellular carcinoma cells
Medicine: Exhibits potential as an anticancer, anti-inflammatory, and hepatoprotective agent
作用機序
デヒドロコスタスラクトンは、複数の機序を通じてその効果を発揮します。
類似の化合物:
コステュノライド: 抗がん作用が類似した別のセスキテルペンラクトン.
ソウセイヤアミン: 可溶性と生物活性が向上したセスキテルペンラクトンのアミノ誘導体.
独自性: デヒドロコスタスラクトンは、α, β-メチレン-γ-ラクトン部分を包含するその特定の構造のために独特です。 この構造は、その生物活性に不可欠であり、他の類似の化合物とは異なります .
結論として、デヒドロコスタスラクトンは、様々な科学分野において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と多様な生物活性は、継続的な研究と産業応用のための貴重な対象となります。
Safety and Hazards
将来の方向性
The biological activities of Dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone . Future research could focus on the structure-activity relationship of 13-amino derivatives of Dehydrocostus lactone . The derivatives display greatly improved selectivity for breast cancer over non-tumorigenic mammary epithelial cells . The compounds further showed promising predicted adsorption, distribution, metabolisms and excretion (ADME) properties .
生化学分析
Biochemical Properties
Dehydrocostus lactone has been found to interact with various enzymes and proteins. For instance, it has shown improved binding energies to protein kinases . The biological activities of dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone .
Cellular Effects
Dehydrocostus lactone has significant effects on various types of cells. It has been found to ameliorate lipid accumulation, insulin resistance, and endoplasmic reticulum stress in palmitate-treated hepatocytes . It also displays selective toxicity against breast cancer cells . Furthermore, it has been found to inhibit the adhesion, morphological transition, and biofilms of Candida albicans .
Molecular Mechanism
Dehydrocostus lactone exerts its effects at the molecular level through various mechanisms. It has been found to inhibit cell proliferation by promoting p53 and P21 function . It also induces apoptosis by activating mitochondrial apoptosis by inhibiting the PI3K/Akt/Bad pathway and stimulating endoplasmic reticulum stress-mediated apoptosis pathway .
Temporal Effects in Laboratory Settings
The effects of dehydrocostus lactone have been observed over time in laboratory settings. For instance, it has been found to display greatly enhanced selective toxicity against breast cancer cells
Dosage Effects in Animal Models
The effects of dehydrocostus lactone vary with different dosages in animal models. For instance, oral administration of DCL (5–15 mg/kg) has been found to ameliorate symptoms of colitis and colonic barrier injury
Metabolic Pathways
Dehydrocostus lactone is involved in various metabolic pathways. It has been found to ameliorate lipid accumulation and insulin resistance in hepatocytes
準備方法
Synthetic Routes and Reaction Conditions: Dehydrocostus lactone can be synthesized through various methods. One common approach involves the Michael addition reaction, where derivatives are synthesized by reacting the compound with different reagents . Another method includes asymmetric total synthesis, which can be achieved via pathways involving dienyne or enediyne substrates prepared through enantiopure form by asymmetric anti aldol reactions .
Industrial Production Methods: Industrial production of dehydrocostus lactone often involves extraction from natural sources such as the roots of Saussurea lappa. The process includes solid-phase extraction and purification using advanced techniques like ultra-high-performance liquid chromatography–quadrupole-Orbitrap high-resolution mass spectrometry .
化学反応の分析
反応の種類: デヒドロコスタスラクトンは、以下を含む様々な化学反応を受けます。
酸化: この化合物は酸化されて異なる誘導体となることがあります。
還元: 還元反応は、ラクトン環構造を改変することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、様々なアミノ誘導体があり、これらは親化合物と比較して生物活性が向上していることが示されています .
4. 科学研究への応用
デヒドロコスタスラクトンは、広範囲の科学研究応用を持っています。
類似化合物との比較
Costunolide: Another sesquiterpene lactone with similar anticancer activities.
Saussureamines: Amino derivatives of sesquiterpene lactones with enhanced solubility and biological activities.
Uniqueness: Dehydrocostus lactone is unique due to its specific structure, which includes the α, β-methylene-γ-lactone moiety. This structure is crucial for its biological activities and differentiates it from other similar compounds .
特性
IUPAC Name |
(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSQGRTUNRXEO-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891554 | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-43-0 | |
| Record name | (-)-Dehydrocostus lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocostus lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROCOSTUS LACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Dehydrocostus lactone?
A1: Dehydrocostus lactone has been shown to interact with several molecular targets, including:
- Bcr/Abl tyrosine kinase: This interaction inhibits downstream signaling pathways like JAK/STAT, impacting cell proliferation, apoptosis, and differentiation in chronic myeloid leukemia cells. [, ]
- NF-κB: Dehydrocostus lactone can suppress the NF-κB pathway, reducing the expression of pro-inflammatory mediators like COX-2 and inflammatory cytokines. [, ]
- PI3K/Akt: This pathway, often dysregulated in cancer, is inhibited by Dehydrocostus lactone, contributing to its anti-cancer effects. [, ]
- Mitochondria: Dehydrocostus lactone can induce apoptosis by disrupting mitochondrial membrane potential. [, ]
Q2: How does Dehydrocostus lactone affect the cell cycle?
A2: Dehydrocostus lactone can induce cell cycle arrest primarily at the S and G2/M phases by:
- Modulating cell cycle regulators: It suppresses the expression of cyclins (A, B1, E) and cyclin-dependent kinases (CDK1, CDK2), while increasing the expression of the cyclin-dependent kinase inhibitor p21. [, ]
- Disrupting DNA synthesis: This effect contributes to the accumulation of cells in the S phase. []
Q3: What is the role of Dehydrocostus lactone in inducing apoptosis?
A3: Dehydrocostus lactone promotes apoptosis through multiple mechanisms:
- Intrinsic pathway activation: It increases reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential, and modulates Bcl-2 family proteins (increasing Bax and decreasing Bcl-2 and Bcl-xL), leading to caspase activation. [, ]
- Extrinsic pathway activation: Dehydrocostus lactone can activate caspase-8, suggesting its involvement in the extrinsic apoptotic pathway. []
Q4: How does Dehydrocostus lactone impact macrophage activity in endometriosis?
A4: Research indicates that Dehydrocostus lactone inhibits the alternative activation of macrophages associated with endometriosis. It reduces the expression of M2 markers (CD206, Trem-2) and decreases the production of pro-inflammatory cytokines (IL-10), VEGF, and MMPs (MMP-2/-9). []
Q5: What is the molecular formula and weight of Dehydrocostus lactone?
A5: Dehydrocostus lactone has the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol.
Q6: What are the key spectroscopic features of Dehydrocostus lactone?
A6: Spectroscopic data, including IR, 1H NMR, 13C NMR, COSY, NOESY, HMQC, and HMBC, have been extensively used to determine the structure and relative configuration of Dehydrocostus lactone and its derivatives. [, ]
Q7: How do structural modifications of Dehydrocostus lactone affect its activity?
A7: Studies exploring Dehydrocostus lactone derivatives have shown that modifications to the lactone ring and the α,β-methylene-γ-lactone moiety can significantly influence its biological activity. [, ]
- 13-amino derivatives: These derivatives have shown enhanced selectivity for breast cancer cells over non-tumorigenic cells. []
- Epoxidation: Epoxidation of Dehydrocostus lactone can significantly reduce its antimycobacterial activity. []
Q8: What analytical techniques are commonly used to quantify Dehydrocostus lactone?
A8: Various analytical methods have been developed for the quantification of Dehydrocostus lactone:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV) or diode-array detection (HPLC-DAD), is widely used to quantify Dehydrocostus lactone in plant extracts and formulations. [, , , , ]
- Thin Layer Chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for qualitative and quantitative analysis. []
- Gas Chromatography (GC): GC coupled with flame ionization detection (GC-FID) can be used for the simultaneous determination of Dehydrocostus lactone and other volatile compounds. []
- Near-Infrared Spectroscopy (NIRS): This rapid and non-destructive technique shows potential for quantifying Dehydrocostus lactone in plant material. []
Q9: What in vitro models have been used to study the biological activity of Dehydrocostus lactone?
A9: Numerous cell-based assays have been employed to evaluate the effects of Dehydrocostus lactone:
- Cancer cell lines: Human leukemia cells (K562), endometriotic cells (12Z), gastrinoma cells (BON-1), soft tissue sarcoma cells, and glioblastoma cells have been used to investigate its anti-cancer mechanisms. [, , , , , ]
- Macrophage cell lines: RAW 264.7 cells are commonly used to study the anti-inflammatory effects of Dehydrocostus lactone in the context of LPS-induced inflammation. [, ]
- Keratinocytes: HaCaT cells are utilized to evaluate the potential of Dehydrocostus lactone for treating inflammatory skin disorders. []
Q10: What in vivo models have been used to evaluate the therapeutic potential of Dehydrocostus lactone?
A10: Several animal models have been utilized to assess the in vivo efficacy of Dehydrocostus lactone:
- Xenograft models: Subcutaneous implantation of human tumor cells into immunodeficient mice has been used to evaluate the anti-tumor effects of Dehydrocostus lactone. [, ]
- Osteoporosis and periodontitis models: Inflammation-induced and ovariectomy-induced osteolytic mouse models help assess the therapeutic potential of Dehydrocostus lactone for bone diseases. []
- Diabetic models: Alloxan-induced diabetic rats have been used to investigate the hypoglycemic effects of Dehydrocostus lactone and its potential in treating diabetes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


